molecular formula C9H7ClO3 B1401222 4-Acetyl-3-chlorobenzoic acid CAS No. 57542-72-0

4-Acetyl-3-chlorobenzoic acid

Cat. No. B1401222
CAS RN: 57542-72-0
M. Wt: 198.6 g/mol
InChI Key: BXTYJZLHXHQEFE-UHFFFAOYSA-N
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Description

4-Acetyl-3-chlorobenzoic acid is an organic compound . It is a derivative of benzoic acid, which is a degradation product of indomethacin . It is degraded by Acinetobacter sp. strain ST-1 and causes its dehalogenation to yield 4-hydroxybenzoic acid under both aerobic and anaerobic conditions .


Molecular Structure Analysis

The 4-acetyl-3-chlorobenzoic acid molecule contains a total of 20 bonds . It includes 13 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 ketone (aromatic), and 1 hydroxyl group .


Chemical Reactions Analysis

While specific chemical reactions involving 4-Acetyl-3-chlorobenzoic acid are not available, related compounds such as 4-Chlorobenzoic acid undergo various reactions. For instance, 4-Chlorobenzoic acid can react with N-bromosuccinimide in a free radical reaction .


Physical And Chemical Properties Analysis

4-Acetyl-3-chlorobenzoic acid is a white solid . It is soluble in some organic solvents . The position of the Cl-substituent on the phenyl ring plays a role in its supramolecular chemistry .

Scientific Research Applications

Photodecomposition Studies

4-Acetyl-3-chlorobenzoic acid has been studied in the context of photodecomposition. Research has shown that ultraviolet irradiation of chlorobenzoic acids, including variants like the 4-chloro isomer, can lead to the replacement of chlorine by hydroxyl and hydrogen, producing hydroxybenzoic acids and benzoic acid. In particular, conversions to benzoic acid reached 90% for the 4-chloro isomer, highlighting its potential in photodecomposition applications (Crosby & Leitis, 1969).

Analytical Chemistry and Phytohormone Detection

In analytical chemistry, 4-Acetyl-3-chlorobenzoic acid is relevant in the simultaneous determination of various classes of phytohormones in plant tissues. Techniques involving high-performance liquid chromatography and electrospray ionization-tandem mass spectrometry have been used to determine phytohormones, including 4-chlorobenzoic acid, in different plant tissues, demonstrating its utility in complex biological matrices (Fan et al., 2011).

Enzymatic Studies and Biodegradation

4-Acetyl-3-chlorobenzoic acid has been involved in studies of enzymes like 4-Chlorobenzoate:CoA ligase/synthetase. These studies focus on the enzymatic processes involved in the biodegradation pathways of chlorobenzoic acids, especially in bacteria that degrade pollutants such as polychlorinated biphenyls (PCBs). The structural and functional analysis of these enzymes provides insights into biodegradation mechanisms (Gulick, Lu, & Dunaway-Mariano, 2004).

Environmental Bioremediation

The compound is also significant in environmental bioremediation studies, particularly in the degradation of chlorobenzoic acids by various microbial species. Research has shown that certain bacteria and fungi can utilize chlorobenzoic acids as carbon sources, leading to the biodegradation of these compounds. This ability is crucial for removing toxic materials from the environment (Samadi et al., 2020).

Pharmaceutical and Chemical Synthesis

In the field of pharmaceuticals and chemical synthesis, 4-Acetyl-3-chlorobenzoic acid plays a role as an intermediate in various synthetic pathways. For example, it has been used in the Ullmann coupling reaction with amino acids to prepare specific substituted compounds, demonstrating its versatility in organic synthesis (Dominguez, Gang, & Kirsch, 2009).

Safety And Hazards

4-Acetyl-3-chlorobenzoic acid may pose certain hazards. It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

4-acetyl-3-chlorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO3/c1-5(11)7-3-2-6(9(12)13)4-8(7)10/h2-4H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXTYJZLHXHQEFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90741192
Record name 4-Acetyl-3-chlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90741192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Acetyl-3-chlorobenzoic acid

CAS RN

57542-72-0
Record name 4-Acetyl-3-chlorobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57542-72-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Acetyl-3-chlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90741192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
D Seyferth, MO Nestle, AT Wehman - Journal of the American …, 1975 - ACS Publications
Friedel-Crafts acetylation of diarylacetylenedicobalt hexacarbonyl proceeds readily and in high yield. Introduction of the first acetyl substituent is a very rapid process, but the second …
Number of citations: 93 pubs.acs.org

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